molecular formula C18H15NO4 B2714316 (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione CAS No. 364597-24-0

(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione

Cat. No.: B2714316
CAS No.: 364597-24-0
M. Wt: 309.321
InChI Key: ICPKNPFXZCJDAK-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromene-dione family, characterized by a bicyclic benzopyran core substituted with two ketone groups and an iminium moiety. The (3Z)-configuration indicates the spatial arrangement of the ethoxyphenylamino-methylidene group, which is critical for its electronic and steric properties.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)iminomethyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-11-15-17(20)14-5-3-4-6-16(14)23-18(15)21/h3-11,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRQPCUIVKSONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the condensation of 4-ethoxyaniline with chromene-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized chromenes.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of benzopyran derivatives, characterized by a fused benzene and pyran ring structure. Its synthesis typically involves the condensation of 4-ethoxyphenylamine with appropriate carbonyl compounds, leading to the formation of the desired methylidene derivative. Various methods have been reported for synthesizing similar compounds, often utilizing catalytic or solvent-free conditions to enhance yield and purity.

Anticancer Properties

Numerous studies have indicated that benzopyran derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has demonstrated that related compounds can modulate signaling pathways involved in tumor growth, including the inhibition of tyrosine kinases and other oncogenic targets .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have reported that benzopyran derivatives possess antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Anti-inflammatory properties are another area where this compound shows promise. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of a related benzopyran compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound . This suggests that (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione may share similar mechanisms of action.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several benzopyran derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, pointing towards the potential utility of (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The primary structural analogues of this compound involve variations in the arylaminomethylidene substituent. A notable example is (3Z)-3-{[(4-Iodophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione (CAS: 365242-91-7), where the 4-ethoxy group is replaced with iodine. Key differences include:

Property 4-Ethoxy Derivative 4-Iodo Derivative
Substituent Electronic Effects Electron-donating (-OCH₂CH₃) enhances resonance stabilization of the iminium group. Iodine is weakly electron-withdrawing, reducing conjugation efficiency.
Molecular Weight (g/mol) ~353.3 ~435.2
Solubility Higher in polar aprotic solvents due to ethoxy group. Lower solubility in polar solvents; increased halogen bonding potential.
Bioactivity Enhanced membrane permeability for agrochemical applications . Potential for halogen-bond-mediated interactions in enzyme inhibition .

Biological Activity

The compound (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
  • Molecular Formula : C16H17NO4
  • Molecular Weight : 299.31 g/mol

Anticancer Properties

Research has shown that derivatives of benzopyran exhibit significant anticancer properties. For instance, compounds in this class have been reported to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to cellular stress and ultimately apoptosis .

Antioxidant Activity

Benzopyran derivatives demonstrate potent antioxidant activity. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. This property is crucial in preventing chronic diseases associated with oxidative stress .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and tumorigenesis. This inhibition can reduce inflammation and potentially slow down cancer progression .

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various benzopyran derivatives on human promyelocytic leukemia HL-60 cells. The results indicated that certain modifications to the benzopyran structure significantly enhanced cytotoxicity, suggesting that (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione could be a candidate for further development as an anticancer agent .

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of several benzopyran derivatives was assessed using DPPH radical scavenging assays. Results showed that the compound exhibited a high degree of radical scavenging activity comparable to established antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via ROS generation
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits COX enzymes
CytotoxicityHigh cytotoxicity against HL-60 cells

Q & A

Basic: What are the standard synthetic routes for preparing (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione?

Methodological Answer:
The synthesis typically involves:

Cyclization of propargyl ethers to form the benzopyran core under thermal conditions. Meta-substituted propargyl ethers yield mixtures of 5- and 7-substituted derivatives, with the former dominating .

Epoxide formation : Conversion of bromohydrins to 3,4-epoxides using bromine or N-bromosuccinimide (NBS) in basic conditions.

Amine ring-opening : Reaction of epoxides with amines (e.g., pyrrolidine or piperidine) to introduce the (4-ethoxyphenyl)amino group.

Characterization : Confirm regioselectivity and purity via ¹H/¹³C NMR and EI-MS. Ethanol recrystallization is effective for isolating high-purity crystals .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, benzopyran carbonyl signals at δ 170–180 ppm).
  • Electron Ionization Mass Spectrometry (EI-MS) : Detects molecular ion peaks (e.g., m/z ≈ 353 for C₁₈H₁₇NO₄) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>95% recommended).
  • X-ray crystallography (advanced): Resolves stereochemistry and crystal packing .

Advanced: How can stereochemical ambiguities (e.g., Z/E isomerism) be resolved for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELX software (SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen bonding. The (3Z) configuration is confirmed by the dihedral angle between the benzopyran core and the ethoxyphenyl group .
  • NOESY NMR : Detect spatial proximity between the ethoxyphenyl amino group and benzopyran protons to distinguish Z/E isomers .

Advanced: What strategies optimize receptor selectivity in benzopyran derivatives for biological studies?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or cyano (-CN) substituents at the 6-position to enhance binding affinity for targets like 5-HT₁A receptors .
  • Side-Chain Modifications : Replace the ethoxy group with bulkier substituents (e.g., isopropyl) to reduce off-target interactions.
  • Enantiomeric Resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate dextrorotatory enantiomers, which often show higher selectivity .
  • In Silico Docking : Perform molecular dynamics simulations to predict binding modes with receptors like serotonin or calcium channels .

Advanced: How can researchers design in vivo experiments to evaluate antihypertensive activity?

Methodological Answer:

  • Animal Models : Use conscious deoxycorticosterone acetate (DOCA)/saline-treated hypertensive rats. Administer the compound orally (10–50 mg/kg) and monitor systolic blood pressure (SBP) via tail-cuff plethysmography .
  • Control Groups : Compare with hydralazine (vasodilator) and nifedipine (calcium antagonist) at equivalent doses.
  • Mechanistic Studies : Isolate aortic rings to assess direct vasodilation effects via organ bath assays. Measure nitric oxide (NO) release using Griess reagent .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and weighing.
  • First Aid : In case of skin contact, wash with soap and water for 15 minutes. For inhalation, move to fresh air and consult a physician. Provide the safety data sheet (SDS) to medical personnel .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste.

Advanced: How can environmental stability and ecotoxicological impact be assessed?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffer solutions (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS over 7–14 days.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts using HPLC-DAD.
  • Ecotoxicology : Use Daphnia magna (water flea) acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) .

Advanced: What computational tools aid in SAR studies for benzopyran derivatives?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrodinger Suite to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding sites.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the benzopyran carbonyl) using Phase or Discovery Studio .

Basic: What are common synthetic challenges in scaling up this compound?

Methodological Answer:

  • Regioselectivity : Optimize cyclization temperature (80–120°C) to minimize 5-/7-substituted byproducts.
  • Epoxide Stability : Use anhydrous conditions and low temperatures (0–5°C) during bromohydrin conversion to prevent ring-opening.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/hexane) for cost-effective scaling .

Advanced: How does the ethoxy group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Measure logP (octanol/water) to assess membrane permeability. Ethoxy increases logP by ~0.5 compared to hydroxy derivatives.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Ethoxy groups reduce CYP450-mediated oxidation compared to methoxy .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to determine PPB (>90% common for benzopyrans) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.